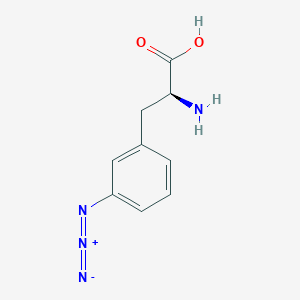
3-Azido-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-L-phenylalanine is a non-canonical amino acid that features an azido group attached to the phenyl ring of L-phenylalanine. This compound is particularly notable for its utility in bioorthogonal chemistry, where it serves as a versatile tool for labeling and modifying biomolecules. The azido group is highly reactive and can participate in a variety of chemical reactions, making this compound a valuable reagent in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-L-phenylalanine typically involves the introduction of an azido group to the phenyl ring of L-phenylalanine. One common method is the diazotization of L-phenylalanine followed by azidation. This process involves the following steps:
Diazotization: L-phenylalanine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to introduce the azido group, yielding this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis or cell-free protein synthesis systems. These methods can offer higher yields and greater control over the incorporation of the azido group into the phenylalanine molecule .
化学反応の分析
Types of Reactions: 3-Azido-L-phenylalanine undergoes a variety of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles. .
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen gas in the presence of a catalyst.
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Reducing Agents: Such as triphenylphosphine or hydrogen gas for the reduction of the azido group.
Nucleophiles: For substitution reactions involving the azido group.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Substituted Phenylalanines: Formed through nucleophilic substitution reactions .
科学的研究の応用
3-Azido-L-phenylalanine has a wide range of applications in scientific research:
作用機序
The mechanism by which 3-Azido-L-phenylalanine exerts its effects is primarily through the reactivity of the azido group. Upon exposure to UV light or specific chemical conditions, the azido group can form highly reactive nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to covalent modifications of biomolecules. This reactivity is harnessed in photo-crosslinking experiments to study molecular interactions and pathways .
類似化合物との比較
3-Azido-L-phenylalanine can be compared with other azido-modified phenylalanine derivatives, such as:
4-Azido-L-phenylalanine: Similar in structure but with the azido group at the para position.
4-Benzoyl-L-phenylalanine: Contains a benzoyl group instead of an azido group, used for photo-crosslinking.
Trifluoromethyldiazirine-modified phenylalanine: Contains a diazirine group for photo-crosslinking with different photochemical properties .
Uniqueness: this compound is unique due to its specific reactivity and the position of the azido group, which allows for precise modifications and labeling of biomolecules. Its versatility in various chemical reactions and applications makes it a valuable tool in both research and industrial settings.
特性
IUPAC Name |
(2S)-2-amino-3-(3-azidophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-2-1-3-7(4-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKZFDZBDTBTI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
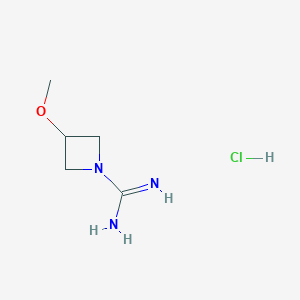
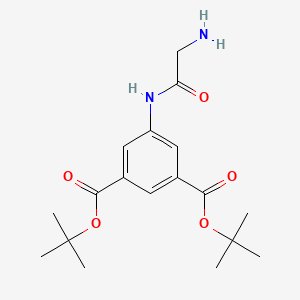
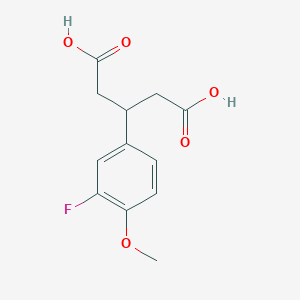
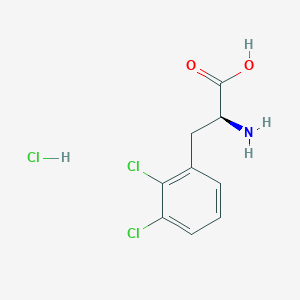
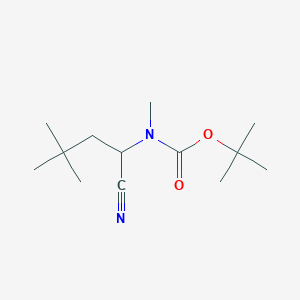
![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)
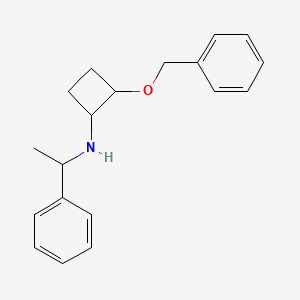
![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)
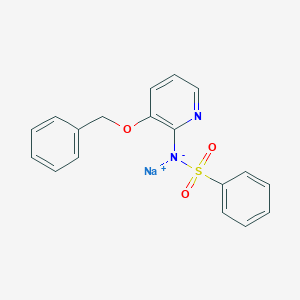
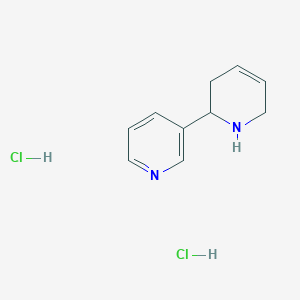
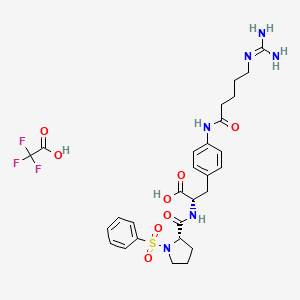
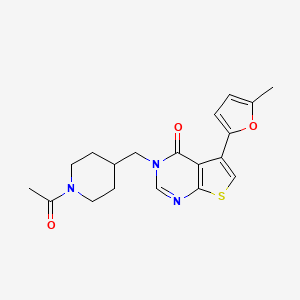
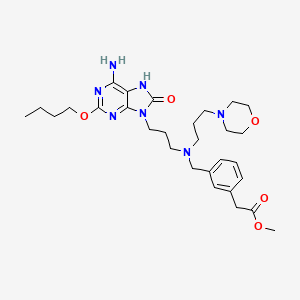
![(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide](/img/structure/B8105911.png)
